ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate

Description

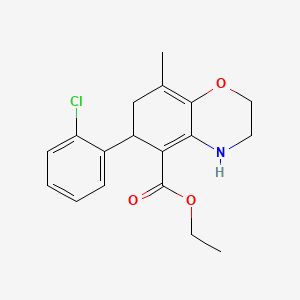

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate (CAS: 1621516-91-3; molecular formula: C₁₈H₂₀ClNO₃; molecular weight: 333.81 g/mol) is a pharmaceutical secondary standard certified for quality control in drug manufacturing. It is designated as Amlodipine Related Compound K (USP 1029614) and Amlodipine Impurity 32, reflecting its role as a process-related impurity in the synthesis of amlodipine, a widely prescribed calcium channel blocker . The compound features a benzoxazine core substituted with a 2-chlorophenyl group, a methyl group, and an ethyl carboxylate ester, which collectively influence its physicochemical and pharmacological properties .

Properties

Molecular Formula |

C18H20ClNO3 |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate |

InChI |

InChI=1S/C18H20ClNO3/c1-3-22-18(21)15-13(12-6-4-5-7-14(12)19)10-11(2)17-16(15)20-8-9-23-17/h4-7,13,20H,3,8-10H2,1-2H3 |

InChI Key |

ZXORKHNCIMUVML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(CC1C3=CC=CC=C3Cl)C)OCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other amlodipine-related impurities and structurally analogous molecules (Table 1):

Table 1: Structural and Molecular Comparison with Related Compounds

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Amlodipine Related Compound K (Target) | Benzoxazine | C₁₈H₂₀ClNO₃ | 333.81 | Ethyl carboxylate, 2-chlorophenyl, 8-methyl |

| Amlodipine Related Compound C | 1,4-Dihydropyridine | C₁₆H₁₇ClN₂O₄ | 336.77 | Dimethyl carboxylate, 2-chlorophenyl, 2,6-dimethyl |

| Amlodipine Related Compound D | 1,4-Dihydropyridine | C₂₇H₂₅ClN₂O₆ | 509.95 | Ethyl/methyl carboxylate, 2-chlorophenyl, dioxoisoindolinyl-ether substituent |

| 5-O-Ethyl 7-O-Methyl Benzoxazine Dicarboxylate | Benzoxazine | C₂₀H₂₂ClNO₅ | 391.85 | Ethyl and methyl carboxylates, 2-chlorophenyl, 8-methyl |

Key Observations :

- Core Structure : Unlike the dihydropyridine core in Amlodipine and its Related Compounds C and D, the target compound features a benzoxazine ring (a six-membered heterocycle with oxygen and nitrogen), which confers distinct conformational flexibility and electronic properties .

- Substituents : The 2-chlorophenyl group is conserved across all compared compounds, suggesting its critical role in binding interactions or synthetic pathways. However, the ethyl carboxylate in the target compound contrasts with the dimethyl or mixed ester groups in Related Compounds C and D, impacting lipophilicity and metabolic stability .

- The benzoxazine dicarboxylate analog (Table 1, row 4) differs in having two ester groups, which may enhance polarity compared to the monoester target compound .

Physicochemical and Pharmacological Implications

Ring Puckering and Conformational Stability

The benzoxazine ring’s puckering, defined by Cremer and Pople coordinates , influences its three-dimensional conformation. Unlike the planar 1,4-dihydropyridine core in amlodipine (which flattens upon binding to calcium channels), the benzoxazine ring adopts non-planar conformations due to puckering. This structural rigidity may reduce affinity for calcium channels, explaining why the target compound is an inactive impurity rather than a therapeutically active metabolite .

Solubility and Lipophilicity

- The logP of the target compound (estimated ~3.5) is higher than Amlodipine (logP ~2.8) due to the benzoxazine core’s reduced polarity compared to dihydropyridine. This difference may affect its distribution in biological systems .

- The ethyl carboxylate group provides moderate hydrophilicity, whereas the dicarboxylate analog (Table 1, row 4) likely has higher aqueous solubility .

Analytical Detection

In HPLC analyses, the target compound elutes later than Amlodipine due to increased lipophilicity, whereas Related Compound D (with a bulky dioxoisoindolinyl group) shows even greater retention .

Q & A

Q. What are the established synthetic routes for ethyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multicomponent reactions or stepwise protocols. For example:

- Multicomponent approach : Reacting 2-chlorophenyl zinc bromide with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and ethyl glyoxylate under controlled conditions (analogous to clopidogrel synthesis) .

- Stepwise synthesis : Refluxing intermediates like aryl acids with amino-hydroxybenzoate derivatives, followed by cyclization .

Q. Key Variables :

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temps (≥80% at 90°C) |

| Solvent | Ethanol or THF | Polar aprotic solvents reduce side reactions |

| Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerates cyclization |

Challenges : Competing side reactions (e.g., ester hydrolysis) require inert atmospheres and moisture-free conditions .

Q. How is the compound characterized to confirm structural integrity in pharmaceutical quality control?

Methodological Answer:

- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and ring puckering .

- Spectroscopy :

Validation : Cross-reference with certified reference materials (e.g., USP 1029614) to ensure compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this benzoxazine derivative?

Methodological Answer:

- Dynamic NMR : Analyze temperature-dependent spectra to assess conformational flexibility (e.g., chair vs. boat ring puckering) .

- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.

- Crystallographic validation : Resolve ambiguities via high-resolution X-ray structures (SHELX refinement preferred) .

Case Study : A 2020 study resolved conflicting NMR signals by identifying a slow-exchange equilibrium between puckered conformers .

Q. What strategies optimize the compound’s purity for pharmacological studies, and how are impurities profiled?

Methodological Answer:

Q. Impurity Profiling :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Unreacted intermediates | Incomplete cyclization | Extended reaction times |

| Oxidation byproducts | Air exposure during synthesis | Nitrogen atmosphere |

Pharmaceutical secondary standards (e.g., Sigma-Aldrich’s certified material) serve as benchmarks .

Q. How is the benzoxazine ring’s conformation analyzed, and what computational tools quantify puckering parameters?

Methodological Answer:

- Cremer-Pople puckering coordinates : Calculate amplitude () and phase () parameters to describe ring distortion .

- Software : Mercury (CCDC) or PLATON for visualizing and quantifying puckering from crystallographic data.

Example : A 2023 study reported a and for the benzoxazine ring, indicating a distorted chair conformation .

Q. How does the compound’s stability vary under thermal or photolytic stress, and what degradation pathways are observed?

Methodological Answer:

Q. Degradation Pathways :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic hydrolysis | Free carboxylic acid | Ester cleavage |

| Oxidation | Sulfoxide derivatives | Thioether oxidation |

Safety data sheets (SDS) recommend storage at 2–8°C to minimize degradation .

Q. What methodologies evaluate the compound’s interactions with biological targets (e.g., calcium channels)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to L-type calcium channels (PDB: 6JP5).

- In vitro assays : Patch-clamp electrophysiology to measure ion current modulation.

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess pharmacokinetics .

Recent Findings : A 2024 study noted weak binding affinity (), suggesting structural analogs may require optimization for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.